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Compound of Interest

(5-(Butylcarbamoyl)-2-
Compound Name:
fluorophenyl)boronic acid

cat. No.: B1521881

In the landscape of pharmaceutical research, the strategic incorporation of fluorine and boronic
acid moieties into molecular scaffolds has become a cornerstone of rational drug design.[1][2]
Fluorine's unique stereoelectronic properties can profoundly enhance a drug candidate's
metabolic stability, membrane permeability, and binding affinity.[1] Simultaneously, the boronic
acid functional group serves as an exceptionally versatile handle for constructing complex
molecular architectures, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-
coupling reaction.[2][3]

(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid emerges as a highly valuable reagent at
the confluence of these principles. It provides a trifunctional platform: the boronic acid for C-C
bond formation, the fluorine atom to impart favorable pharmacokinetic properties, and a
substituted carbamoyl group that can modulate solubility and provide an additional vector for
molecular interactions.[4][5] This guide delves into the technical specifics of this compound,
offering a holistic view of its role as a critical intermediate in the synthesis of novel therapeutics.

Note on Nomenclature: The specified CAS number 874289-51-7 corresponds to the (5-(tert-
Butylcarbamoyl)-2-fluorophenyl)boronic acid isomer. This document will exclusively refer to this
isomer.

Physicochemical Properties and Analytical
Characterization
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A thorough understanding of a reagent's physical and chemical properties is fundamental to its
effective application.

Property Value Source(s)
CAS Number 874289-51-7 [61[71[8]
Molecular Formula C11H15BFNOs [6][8]
Molecular Weight 239.05 g/mol [6]

5-(tert-Butylcarbamoyl)-2-
Synonyms o [61[9]
fluorobenzeneboronic acid

Appearance Powder or liquid [8]

Purity >95-98% [61[7]

2-8°C, store locked up in a
Storage ] ) [6][10]
tightly closed container

Structural Insights

The molecule's utility is derived from its distinct functional domains:

e Fluorophenyl Ring: The electron-withdrawing fluorine atom ortho to the boronic acid can
modulate the electronic properties of the ring, influencing reactivity in cross-coupling
reactions and often enhancing metabolic stability in the final product.[1][5]

» Boronic Acid Group: As a Lewis acid, this group is the reactive center for palladium-catalyzed
cross-coupling.[3] Its equilibrium between the neutral trigonal planar form and the anionic
tetrahedral boronate form is pH-dependent and crucial for the transmetalation step in the
Suzuki-Miyaura reaction.[3]

» N-tert-Butylcarbamoyl Group: This bulky, lipophilic group para to the fluorine can significantly
influence the solubility profile of the molecule and its derivatives.[4] It also provides hydrogen
bond donor and acceptor sites, which can be critical for target engagement in a drug
molecule.
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Analytical Workflow

Confirming the identity and purity of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is
critical. A multi-technique approach is recommended.

Analytical Workflow

Sample Preparation
(10-20 mg in 0.6 mL )
)

deuterated solvent, e.g., DMSO-d6

Primary Analysis Molecular Weight Verification Purity &|Impurity Profiling
NMR Spectroscopy Mass Spectrometry Chromatography
(=400 MHz) (e.g., ESI-MS) (HPLC/UPLC)
Structural Confirmation Purity Assessment

Click to download full resolution via product page
Caption: Recommended workflow for analytical characterization.
Detailed Protocol: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural elucidation of this
compound.[11]

o Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a
suitable deuterated solvent, such as DMSO-ds. DMSO is often preferred for boronic acids
due to its ability to solubilize the compound and resolve the exchangeable B(OH)2 and N-H
protons.[11]

e IH NMR: Acquire a standard one-dimensional proton spectrum.
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o Expected Signals: Aromatic protons will appear in the & 7.0-8.0 ppm range, showing
characteristic coupling patterns influenced by the fluorine atom. The tert-butyl group will
present as a sharp singlet around & 1.3 ppm. The N-H proton of the amide and the two -
OH protons of the boronic acid will appear as broad singlets, with chemical shifts that are
concentration and solvent-dependent.

e 13C NMR: Acquire a proton-decoupled 13C spectrum.

o Expected Signals: Aromatic carbons will appear between é 100-165 ppm. Carbons
bonded to fluorine will exhibit large tJCF coupling constants. The carbon atom attached to
the boron (C-B) will often show a broad signal due to the quadrupolar relaxation of the

boron nucleus.[11]
e 19F NMR: Acquire a proton-decoupled °F spectrum.

o Expected Signal: A single resonance is expected, typically in the range of 4 -110 to -140
ppm, characteristic of a fluorine atom on a benzene ring.[11]

o 1B NMR: This experiment directly probes the boron nucleus.

o Causality & Expertise: 1*B NMR is crucial for verifying the integrity of the boronic acid
group. A signal between 6 28-34 ppm is characteristic of a trigonal arylboronic acid.
Broadening of this signal can indicate equilibria with the tetrahedral boronate ester or
anhydride forms. Using quartz NMR tubes is recommended to avoid background signals
from borosilicate glass tubes.[11][12]

Plausible Synthesis Pathway

While specific manufacturer synthesis routes are proprietary, a chemically sound and common
method for preparing arylboronic acids involves the reaction of an organometallic intermediate
with a borate ester, followed by hydrolysis.[13][14]
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Proposed Synthesis Route
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Caption: A plausible retrosynthetic pathway for the target compound.
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Detailed Protocol: Synthesis via Organolithium Intermediate

This protocol describes a representative synthesis. Self-Validation: Each step must be
monitored (e.g., by TLC or LC-MS) to ensure completion before proceeding.

e Amide Formation: In a dry, inert atmosphere flask, dissolve 3-bromo-4-fluorobenzoic acid
(1.0 equiv) in a suitable anhydrous solvent like dichloromethane (DCM). Cool to 0°C. Add
oxalyl chloride (1.2 equiv) and a catalytic amount of DMF to form the acid chloride in situ.
After stirring for 1-2 hours, slowly add a solution of tert-butylamine (1.5 equiv) and a non-
nucleophilic base like triethylamine (2.0 equiv). Allow the reaction to warm to room
temperature and stir until completion. Purify the resulting N-tert-butyl-3-bromo-4-
fluorobenzamide by extraction and chromatography.

e Lithiation and Borylation: Add the purified bromo-amide (1.0 equiv) to a flask with anhydrous
THF under an inert atmosphere (Argon or Nitrogen). Cool the solution to -78°C. Slowly add
n-butyllithium (1.1 equiv) dropwise, maintaining the low temperature to generate the
organolithium species.

o Expertise: The temperature of -78°C is critical to prevent side reactions and ensure
regioselective metal-halogen exchange.

« After stirring for 30-60 minutes at -78°C, add triisopropyl borate (1.5 equiv) dropwise. The
borate ester is used instead of trimethyl borate to reduce the rate of undesired secondary
reactions.

 Allow the reaction to slowly warm to room temperature and stir overnight.

o Hydrolysis: Cool the mixture to 0°C and quench the reaction by slowly adding aqueous HCI
(e.g., 2 M) until the pH is acidic (~pH 2). Stir vigorously for 1-2 hours to hydrolyze the
boronate ester to the final boronic acid.

 Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic
layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure. The crude product can be purified by recrystallization or silica gel chromatography
to yield the final white solid product.
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Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to form
biaryl or aryl-heteroaryl structures, which are common motifs in pharmaceuticals.[15][16]

Suzuki-Miyaura Catalytic Cycle

Ar-Ar

Transmetalation

Ar-Pd(Il)-Ar' Ln

Reductive
Elimination

Ar'-B(OH)2
(Base)

Oxidative

Ar-Pd(Il)-X Ln Addition

Click to download full resolution via product page
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Representative Suzuki-Miyaura Reaction

This protocol provides a robust starting point for coupling (5-(tert-Butylcarbamoyl)-2-
fluorophenyl)boronic acid with a generic aryl bromide (Ar-Br).

o Reagent Preparation: To a dry Schlenk flask or microwave vial, add the aryl bromide (1.0
equiv), (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid (1.2-1.5 equiv), a palladium
catalyst, and a base.

o Catalyst Choice (Expertise): For general reactivity, Pd(PPhs)a (3-5 mol%) is a reliable
choice. For more challenging or sterically hindered couplings, advanced Buchwald-type
ligands (e.g., XPhos, SPhos) with a palladium source like Pdz(dba)s or Pd(OAc)2 are
superior.[15]

o Base Choice (Causality): A base is essential to activate the boronic acid by forming the
more nucleophilic "ate" complex.[17] Aqueous potassium carbonate (K2COs) or potassium
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phosphate (KsPOa4) (2-3 equiv) are commonly used. The choice of base can significantly
impact yield and should be screened for optimization.

e Solvent and Degassing: Add a suitable solvent system, typically a mixture like 1,4-
Dioxane/H20 (4:1) or THF/H20 (2:1). The presence of water is often crucial for the solubility
of the base and for facilitating the transmetalation step.[15][18] Degas the mixture thoroughly
by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-
thaw cycles. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

o Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature
(typically 80-100°C). Monitor the reaction progress by TLC or LC-MS until the starting
material is consumed.

o Workup and Purification: Cool the reaction to room temperature and dilute with water. Extract
the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers
with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude
product via flash column chromatography on silica gel.

Safety, Handling, and Storage

Proper handling of this reagent is essential for laboratory safety. The following information is
synthesized from Safety Data Sheets (SDS).[10][19][20]

Hazard Class GHS Code Statement Source(s)
Skin Irritation H315 Causes skin irritation. [10][21]
o Causes serious eye
Eye Irritation H319 L [10][21]
irritation.

: I May cause respiratory
Respiratory Irritation H335 T [10][22]
irritation.

Precautionary Measures:

» Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a
chemical fume hood.[10][22] Ensure safety showers and eyewash stations are readily
accessible.[10]
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o Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety
goggles, and a lab coat.[10][22] If dust is generated, a suitable respirator may be necessary.
[19]

e Handling: Avoid all personal contact, including inhalation of dust.[19] Wash hands thoroughly
after handling.[10] Do not eat, drink, or smoke in the work area.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10]
Recommended storage is often refrigerated (2-8°C).[10]

o Spills & Disposal: In case of a spill, clean up using dry procedures to avoid generating dust.
[19] Dispose of contents/container in accordance with local, regional, and national
regulations.[10]

Conclusion

(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is a sophisticated and highly functionalized
building block with significant applications in drug discovery and medicinal chemistry. Its
strategic combination of a reactive boronic acid, a metabolically robust fluorine substituent, and
a solubility-modulating carbamoyl group makes it an invaluable tool for synthesizing complex
molecular targets. By understanding its properties and applying the robust protocols detailed in
this guide, researchers can effectively leverage this reagent to accelerate the development of
next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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